molecular formula C6H9BClNO3 B1322140 (6-Methoxypyridin-3-yl)boronic acid hydrochloride CAS No. 370864-57-6

(6-Methoxypyridin-3-yl)boronic acid hydrochloride

Cat. No.: B1322140
CAS No.: 370864-57-6
M. Wt: 189.41 g/mol
InChI Key: ONRXOFWLDRHAFP-UHFFFAOYSA-N
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Description

(6-Methoxypyridin-3-yl)boronic acid hydrochloride is an organoboron compound that features a boronic acid group attached to a methoxypyridine ring. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Methoxypyridin-3-yl)boronic acid hydrochloride typically involves the borylation of 6-methoxypyridine. One common method is the reaction of 6-methoxypyridine with a boron-containing reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: (6-Methoxypyridin-3-yl)boronic acid hydrochloride primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. It can also participate in other types of reactions, including oxidation and substitution reactions .

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (6-Methoxypyridin-3-yl)boronic acid hydrochloride in Suzuki-Miyaura cross-coupling involves several key steps:

Comparison with Similar Compounds

  • Phenylboronic acid
  • 2-Thienylboronic acid
  • 3-Furanylboronic acid
  • 4,4′-Biphenyldiboronic acid
  • 4-Pyridinylboronic acid
  • 3-Pyridinylboronic acid
  • Benzo[b]thien-2-ylboronic acid
  • Benzene-1,4-diboronic acid

Comparison: (6-Methoxypyridin-3-yl)boronic acid hydrochloride is unique due to the presence of the methoxy group on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. This makes it particularly useful in the synthesis of specific biaryl compounds that require such functionalization .

Properties

IUPAC Name

(6-methoxypyridin-3-yl)boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BNO3.ClH/c1-11-6-3-2-5(4-8-6)7(9)10;/h2-4,9-10H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONRXOFWLDRHAFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)OC)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00624588
Record name (6-Methoxypyridin-3-yl)boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

370864-57-6
Record name (6-Methoxypyridin-3-yl)boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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